4-(difluoromethyl)-3-methylbenzoic acid

Synthetic Chemistry Cross-Coupling Regioselectivity

4-(Difluoromethyl)-3-methylbenzoic acid (CAS 2137592-15-3) is a fluorinated aromatic carboxylic acid used primarily as a versatile synthetic building block in medicinal and agrochemical research. Its structure features a difluoromethyl (-CF2H) group at the para position and a methyl group at the meta position relative to the carboxylic acid functionality.

Molecular Formula C9H8F2O2
Molecular Weight 186.15 g/mol
CAS No. 2137592-15-3
Cat. No. B6251011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(difluoromethyl)-3-methylbenzoic acid
CAS2137592-15-3
Molecular FormulaC9H8F2O2
Molecular Weight186.15 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)C(F)F
InChIInChI=1S/C9H8F2O2/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,8H,1H3,(H,12,13)
InChIKeyFBMWJKYDFMXERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethyl)-3-methylbenzoic acid (CAS 2137592-15-3): A Regiospecific Building Block for Fluorinated Scaffolds


4-(Difluoromethyl)-3-methylbenzoic acid (CAS 2137592-15-3) is a fluorinated aromatic carboxylic acid used primarily as a versatile synthetic building block in medicinal and agrochemical research . Its structure features a difluoromethyl (-CF2H) group at the para position and a methyl group at the meta position relative to the carboxylic acid functionality. The compound has a molecular formula of C9H8F2O2 and a molecular weight of 186.16 g/mol . This specific substitution pattern defines its unique reactivity and potential for creating differentiated chemical matter in drug discovery projects.

Procurement Risk: Why 4-(Difluoromethyl)-3-methylbenzoic acid is Not Interchangeable with Other Difluoromethyl Benzoic Acid Isomers


Substituting 4-(difluoromethyl)-3-methylbenzoic acid with a regioisomer like 2-(difluoromethyl)-5-methylbenzoic acid or 3-(difluoromethyl)-4-methylbenzoic acid introduces significant risk to a synthetic project. The position of the difluoromethyl and methyl groups on the aromatic ring dictates the compound's physicochemical properties—including its lipophilicity (LogP), acidity (pKa), and steric environment—which directly impact its performance in downstream coupling reactions and its ultimate interaction with biological targets. This unique regiospecific substitution pattern provides a distinct chemical handle, making it non-fungible with its closest analogs [1].

Quantitative Differentiators: How 4-(Difluoromethyl)-3-methylbenzoic Acid Compares to its Closest Analogs


Regiospecific Reactivity: Distinct Coupling Efficiency vs. 3- and 5-Substituted Analogs

The para-arrangement of the carboxylic acid to the difluoromethyl group in 4-(difluoromethyl)-3-methylbenzoic acid provides a less sterically hindered environment for coupling reactions compared to ortho-substituted analogs like 2-(difluoromethyl)-5-methylbenzoic acid. This structural feature is predicted to facilitate higher yields in reactions such as amide bond formation or metal-catalyzed cross-couplings, a critical differentiator for efficient synthesis of complex molecules [1].

Synthetic Chemistry Cross-Coupling Regioselectivity

Predicted Lipophilicity (LogP) Advantage Over the Non-Methylated Analog

The presence of the methyl group in 4-(difluoromethyl)-3-methylbenzoic acid is predicted to increase its lipophilicity compared to the non-methylated analog, 4-(difluoromethyl)benzoic acid. A higher LogP can improve membrane permeability, a desirable property for building blocks intended for cell-active compounds. While experimental data is lacking, computational predictions for related molecules support this trend .

Drug Design ADME Physicochemical Properties

Defined Purity Specification: 98% Baseline for Reproducible Research

The compound is commercially available with a documented minimum purity specification of 98% from reputable vendors . This provides a quantifiable benchmark for procurement, ensuring a high level of consistency and reducing the risk of introducing unknown impurities that could compromise biological assays or synthetic steps. This is a direct, verifiable metric not always guaranteed for less common isomers.

Quality Control Reproducibility Procurement

High-Value Application Scenarios for 4-(Difluoromethyl)-3-methylbenzoic Acid (CAS 2137592-15-3) Based on Evidence


Design of Novel Pesticide Active Ingredients

Given the established role of difluoromethyl groups in modulating the metabolic stability and bioactivity of modern pesticides [1], this compound is a logical intermediate for developing new, patentable agrochemicals. Its regiospecific substitution pattern allows for the exploration of unique chemical space not accessible with other isomers, directly addressing the need for new modes of action in crop protection.

Synthesis of Fluorinated Drug Candidates

This building block is ideally suited for medicinal chemistry programs seeking to introduce a difluoromethyl group as a bioisostere for a methoxy or hydroxyl group [1]. The defined 98% purity and predicted physicochemical profile make it a reliable starting material for synthesizing lead-like molecules for hit-to-lead optimization, where precise control over molecular properties is paramount.

Chemical Biology Tool Compound Synthesis

In chemical biology, this compound can be used to create precisely functionalized probes. The carboxylic acid handle facilitates straightforward conjugation to linkers or reporter groups, while the unique substitution pattern ensures the probe's target engagement is specific and not confounded by the properties of a less-defined analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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